molecular formula C19H17F3N4O2S B284338 N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide

N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide

Cat. No. B284338
M. Wt: 422.4 g/mol
InChI Key: KCKJRQJJSBPZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide, also known as DTPA, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in the field of medicinal chemistry due to its various biochemical and physiological effects.

Mechanism of Action

N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can prevent the growth and proliferation of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide. One potential direction is the development of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide and its potential side effects. Finally, the synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can be further optimized to improve its yield and solubility.

Synthesis Methods

The synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide involves the reaction of 4-(dimethylamino)phenylamine with 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-5-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H17F3N4O2S

Molecular Weight

422.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H17F3N4O2S/c1-26(2)13-7-5-12(6-8-13)23-17(27)11-29-18-24-14(15-4-3-9-28-15)10-16(25-18)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27)

InChI Key

KCKJRQJJSBPZAL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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